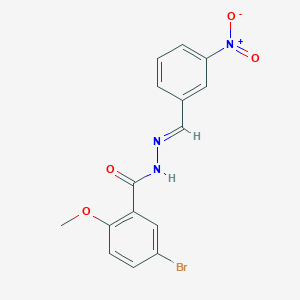
5-Bromo-2-methoxy-N'-(3-nitrobenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide is an organic compound with the molecular formula C15H12BrN3O4 and a molecular weight of 378.185 g/mol . This compound is part of the benzohydrazide family and is characterized by the presence of a bromine atom, a methoxy group, and a nitrobenzylidene moiety. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzohydrazide and 3-nitrobenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications and derivatizations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. Further research is needed to explore its efficacy and safety in medical applications.
Industry: While not widely used in industrial applications, the compound’s derivatives may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide involves its interaction with specific molecular targets. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide can be compared with other similar compounds, such as:
5-Bromo-2-ethoxy-N’-(3-nitrobenzylidene)benzohydrazide: This compound has an ethoxy group instead of a methoxy group, which may affect its reactivity and biological activity.
5-Bromo-2-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide: The presence of a hydroxy group can influence the compound’s solubility and interactions with biological targets.
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: This compound lacks the hydrazide moiety but shares the nitrobenzylidene structure, making it useful for comparative studies.
The uniqueness of 5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12BrN3O4 |
|---|---|
Molecular Weight |
378.18 g/mol |
IUPAC Name |
5-bromo-2-methoxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H12BrN3O4/c1-23-14-6-5-11(16)8-13(14)15(20)18-17-9-10-3-2-4-12(7-10)19(21)22/h2-9H,1H3,(H,18,20)/b17-9+ |
InChI Key |
LSAOHLOGHBYRRB-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[3-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11669424.png)
![5-(4-bromophenyl)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11669427.png)
![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxy-6-nitrophenol](/img/structure/B11669433.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11669437.png)
![5-(2-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11669444.png)
![N'-[(E)-(4-methylphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11669450.png)
![N'-[(E)-[4-(Diethylamino)-2-methoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11669453.png)
![2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11669457.png)
![4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11669459.png)
![2-(3,4-diethoxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11669464.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide](/img/structure/B11669471.png)
![(5E)-2-amino-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B11669476.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11669484.png)

